(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid
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Overview
Description
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with isopropyl, methyl, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid typically involves the following steps:
Alkylation: The addition of isopropyl and methyl groups to the benzene ring.
A common synthetic route involves the nitration of 2-methyl-6-isopropylbenzene followed by borylation using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The boronic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Reducing agents like hydrogen gas or metal hydrides.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is used in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and probes.
Medicine: Potential use in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar reactions.
4-Methylphenylboronic Acid: Similar structure but with a methyl group instead of isopropyl.
3-Nitrophenylboronic Acid: Contains a nitro group but lacks the isopropyl and methyl groups.
Uniqueness
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-donating (isopropyl and methyl) and electron-withdrawing (nitro) groups provides a unique balance that can be exploited in various synthetic applications .
Properties
Molecular Formula |
C10H14BNO4 |
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Molecular Weight |
223.04 g/mol |
IUPAC Name |
(2-methyl-3-nitro-6-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BNO4/c1-6(2)8-4-5-9(12(15)16)7(3)10(8)11(13)14/h4-6,13-14H,1-3H3 |
InChI Key |
MMCBSFKXSGLLMZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1C)[N+](=O)[O-])C(C)C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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